6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide
Description
BenchChem offers high-quality 6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[6-chloro-1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2O3S/c21-14-6-7-17-16(11-14)26(15-5-3-4-13(10-15)20(22,23)24)12-18(30(17,28)29)19(27)25-8-1-2-9-25/h3-7,10-12H,1-2,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXLGJPRTXUDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzothiazine derivatives, characterized by the presence of a chloro group and a pyrrolidine moiety. The trifluoromethyl group is also significant in enhancing biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄ClF₃N₂O₂S |
| Molecular Weight | 396.83 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown potent inhibitory effects against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. These findings suggest that the compound may possess similar antimicrobial efficacy.
Case Study: Antibacterial Efficacy
In a study exploring related pyrazole derivatives, it was found that compounds with trifluoromethyl substitutions had low minimum inhibitory concentrations (MIC) against S. aureus, indicating strong antibacterial activity. The results showed:
- MIC Values :
- Compound A: 0.78 μg/ml against S. aureus
- Compound B: 3.12 μg/ml against E. faecalis
These compounds demonstrated not only bactericidal effects but also moderate inhibition of biofilm formation, which is crucial in treating persistent infections caused by biofilm-forming bacteria .
The proposed mechanism of action for similar compounds includes:
- Inhibition of Macromolecular Synthesis : Compounds disrupt bacterial cell wall synthesis and protein production.
- Biofilm Disruption : They interfere with the formation and maintenance of biofilms, enhancing their effectiveness against chronic infections.
Toxicological Studies
Preliminary toxicological assessments have indicated that related compounds exhibit low toxicity profiles in mammalian models. For example, studies involving doses up to 50 mg/kg showed no significant adverse effects on liver or kidney functions, as measured by various organ toxicity markers .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of benzothiazine compounds exhibit various biological activities, including:
- Anticancer Activity : Certain derivatives have shown efficacy in inhibiting cancer cell proliferation. For instance, studies demonstrate that modifications to the benzothiazine core can enhance anticancer properties against specific tumor types .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, revealing moderate to good activity against various bacterial strains. The structure-activity relationship (SAR) studies suggest that specific substitutions can enhance antimicrobial efficacy .
Inhibition of Enzymatic Activity
Research has highlighted the potential of this compound in inhibiting key enzymes involved in metabolic pathways. For example:
- Acetyl-CoA Carboxylase Inhibition : It has been noted that certain benzothiazine derivatives can inhibit acetyl-CoA carboxylase, which is crucial in fatty acid metabolism. This inhibition may have implications for treating metabolic disorders such as obesity and diabetes .
Synthesis and Derivatives
The synthesis of 6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide typically involves multi-step processes that allow for the introduction of various functional groups. This flexibility in synthesis enables the development of a range of derivatives with tailored biological activities.
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of modified benzothiazine compounds demonstrated that specific substitutions at the phenyl ring significantly enhanced cytotoxicity against human cancer cell lines. The study utilized cell viability assays to quantify the effects and identified promising candidates for further development .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting their potential as new antimicrobial agents .
Q & A
Q. What are the optimal synthetic methodologies for preparing 6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of benzothiazine derivatives typically involves multistep reactions, including cyclization and functional group modifications. For example, benzothiazine esters (e.g., methyl esters) can react with arylalkylamines under controlled conditions to form carboxamide derivatives. Key parameters include:
- Solvent choice : Polar aprotic solvents like DMF or methanol are preferred for nucleophilic substitution reactions.
- Temperature : Reflux conditions (e.g., 90°C) improve reaction kinetics but may increase side reactions like hydrolysis of esters (see ).
- Catalysts : Acidic or basic conditions (e.g., NaOH in cyclization steps) are critical for deprotonation or activation of intermediates.
A typical yield range is 70–80%, contingent on purification via recrystallization or chromatography .
Q. Table 1: Example Synthesis Protocol
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| Cyclization | 2-aminothiophenol + methyl 2-chloropropionate in 33% NaOH | Form benzothiazine core | 33% |
| Amidation | Pyrrolidine-1-carbonyl chloride in DMF, 0–90°C | Introduce pyrrolidinylcarbonyl group | 70% |
| Purification | Ethanol/water recrystallization | Remove unreacted reagents | 80% |
Q. How is the structural integrity of this benzothiazine derivative validated in academic research?
Methodological Answer: Structural confirmation requires a combination of:
- Spectroscopy :
- 1H-NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl groups (δ -60 ppm in 19F-NMR).
- IR : Stretching vibrations for sulfone groups (1150–1350 cm⁻¹) and carbonyl moieties (1650–1750 cm⁻¹) .
- Crystallography : SHELX software (e.g., SHELXL) refines X-ray diffraction data to confirm bond lengths, angles, and ring puckering parameters (e.g., Cremer-Pople coordinates for nonplanar rings) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic models for this compound?
Methodological Answer: Discrepancies often arise from dynamic vs. static structural features:
- Dynamic effects in solution : NMR may average conformers (e.g., ring puckering in pyrrolidine), whereas crystallography captures a single conformation. Use variable-temperature NMR to detect conformational flexibility .
- Crystal packing forces : Non-covalent interactions (e.g., π-stacking of trifluoromethylphenyl groups) may distort bond angles in the solid state. Compare multiple crystal forms (polymorphs) to identify intrinsic geometry .
Q. What strategies mitigate side reactions during the synthesis of benzothiazine carboxamides, such as hydrolysis or 4-amino derivative formation?
Methodological Answer:
- Controlled water content : Use anhydrous solvents (e.g., molecular sieves in DMF) to suppress ester hydrolysis.
- Reaction monitoring : LC-MS or TLC tracks the consumption of starting materials to optimize reaction time.
- Temperature modulation : Lower temperatures (0–25°C) reduce nucleophilic attack on the 4-keto group, minimizing 4-amino byproducts (see ).
Q. How does the trifluoromethylphenyl substituent influence the compound’s bioactivity, and what computational methods predict its binding interactions?
Methodological Answer:
- Electron-withdrawing effects : The -CF₃ group enhances metabolic stability and modulates electronic properties of the aromatic ring, affecting binding to targets like α-glucosidase ().
- Docking studies : Software like AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites. Parameters include:
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data between in vitro assays and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic factors : Poor solubility or rapid metabolism in vivo may reduce efficacy. Use logP calculations (e.g., XLogP3) to predict bioavailability.
- Metabolite interference : Metabolites like benzothiazine derivatives (e.g., from deacetylation) may exhibit off-target effects. Conduct LC-MS/MS profiling to identify active metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
